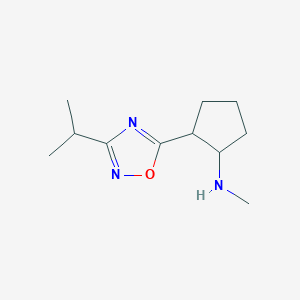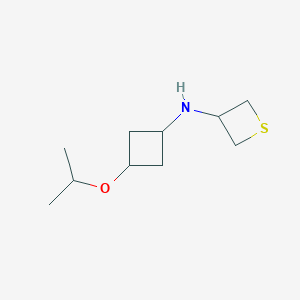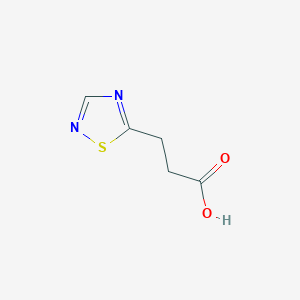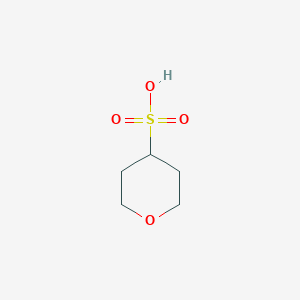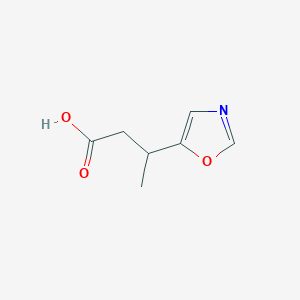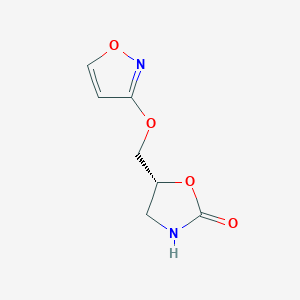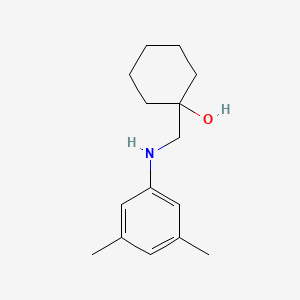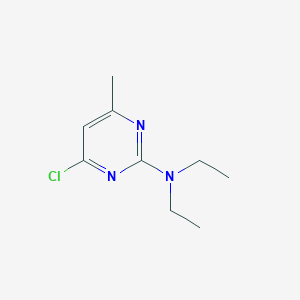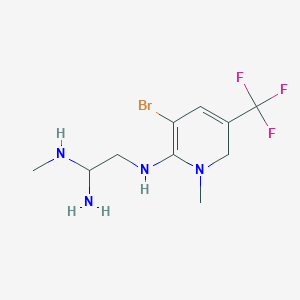
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine is a complex organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine typically involves multiple steps, starting with the preparation of the dihydropyridine ring. The bromination and methylation processes are crucial for introducing the bromine and methyl groups, respectively. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Uniqueness
N2-(3-Bromo-1-methyl-5-(trifluoromethyl)-1,6-dihydropyridin-2-yl)-N1-methylethane-1,1,2-triamine is unique due to its specific combination of functional groups and the dihydropyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H16BrF3N4 |
|---|---|
Molekulargewicht |
329.16 g/mol |
IUPAC-Name |
2-N-[5-bromo-1-methyl-3-(trifluoromethyl)-2H-pyridin-6-yl]-1-N'-methylethane-1,1,2-triamine |
InChI |
InChI=1S/C10H16BrF3N4/c1-16-8(15)4-17-9-7(11)3-6(5-18(9)2)10(12,13)14/h3,8,16-17H,4-5,15H2,1-2H3 |
InChI-Schlüssel |
BCYMUBBOEOFVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CNC1=C(C=C(CN1C)C(F)(F)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)

